molecular formula C10H10O3 B2759706 4-Hydroxy-3-methylcinnamic acid CAS No. 19780-88-2

4-Hydroxy-3-methylcinnamic acid

Cat. No. B2759706
CAS RN: 19780-88-2
M. Wt: 178.187
InChI Key: NBGWMNZWLGXONC-HWKANZROSA-N
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Description

4-Hydroxy-3-methylcinnamic acid is a chemical compound with the formula 4-(OH)-3-(OCH₃)C₆H₃CH=CHCOOH . It is a hydroxycinnamic acid derivative and is abundant in fruits and vegetables . Several beneficial effects of this compound have been reported, including improvement of metabolic abnormalities in animal models and human studies .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methylcinnamic acid is represented by the formula 4-(OH)-3-(OCH₃)C₆H₃CH=CHCOOH . It has a molecular weight of 194.18 .


Physical And Chemical Properties Analysis

4-Hydroxy-3-methylcinnamic acid is a solid substance with a melting point of 169-172 °C . It has a molecular weight of 194.18 .

Scientific Research Applications

Antioxidant Properties and Health Benefits

4-Hydroxy-3-methylcinnamic acid, also known as ferulic acid (FA), demonstrates significant antioxidant properties. Research highlights its potential beneficial effects against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The compound's bioactivities and the distribution of structurally similar compounds in the plant kingdom are also of interest in food research (Silva & Batista, 2017).

Pharmacological and Therapeutic Potential

Ferulic acid, a derivative of 4-Hydroxy-3-methylcinnamic acid, is extensively studied for its pharmacological effects. It exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound is also explored for its potential in treating diabetes, obesity, and other metabolic disorders (Babbar et al., 2021).

Endothelial Function in Cerebral Ischemia

Research on a structurally similar compound, 4-hydroxy-3,5-di-tret-butylcinnamic acid, suggests its positive effect on endothelial function in cerebral ischemia. This compound demonstrates vasodilating, antithrombotic, and anti-inflammatory properties, potentially attributed to its anti-radical activity and impact on mitochondrial function (Voronkov & Pozdnyakov, 2018).

Applications in Food and Health Industry

Ferulic acid's roles in food and health are notable, given its various biological activities and low toxicity. It finds application as a raw material in the production of vanillin and preservatives, in the food gel and edible film production, and as an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).

Anticancer Properties

Studies indicate that derivatives of 4-hydroxy-3-methylcinnamic acid, like alpha cyano-4-hydroxy-3-methoxycinnamic acid, show potential in inhibiting proliferation and inducing apoptosis in human breast cancer cells. These compounds exhibit selective anticancer inhibitory activity, suggesting their potential as chemotherapeutic agents (Hamdan et al., 2013).

Analytical Methodologies

Analytical methods for quantifying ferulic acid and its oligomers are crucial for exploring their potential applications. Understanding these methods aids in assessing the compound's concentration and effectiveness in various applications (Barberousse et al., 2008).

Safety And Hazards

4-Hydroxy-3-methylcinnamic acid is classified as a skin irritant and may cause serious eye irritation and respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Future Directions

4-Hydroxy-3-methylcinnamic acid has been reported to have several beneficial effects, including improvement of metabolic abnormalities in animal models and human studies . Future research could focus on further elucidating the mechanisms underlying these effects and exploring potential applications in the treatment of metabolic disorders .

properties

IUPAC Name

(E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGWMNZWLGXONC-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylcinnamic acid

Synthesis routes and methods

Procedure details

3-Methyl-4-hydroxybenzaldehyde (794 mg, 5.83 mmol), malonic acid (911 mg, 8.75 mmol) and piperidine (144 μl) were added to pyridine (5 ml), and the mixture was stirred at 60° C. for 22 hours under an argon atmosphere. The reaction mixture was allowed to cool to room temperature, and water (20 ml) was added. 6N Hydrochloric acid was added to allow precipitation of a solid. The precipitated solid was collected by filtration, and the filtrate was washed with water and dried under reduced pressure. The obtained solid was recrystallized from diethylether-n-hexane to give 3-methyl-4-hydroxycinnamic acid (872 mg, yield 84.0%) as crystals.
Quantity
794 mg
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reactant
Reaction Step One
Quantity
911 mg
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reactant
Reaction Step One
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144 μL
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reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
20 mL
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Reaction Step Three

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